2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide
Description
2-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide is a synthetic organic compound featuring a pyrazole core substituted with an isobutyl group at the 1-position and a trifluoromethyl (CF₃) group at the 3-position. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity (due to the CF₃ group) and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .
Properties
Molecular Formula |
C10H15F3N4 |
|---|---|
Molecular Weight |
248.25 g/mol |
IUPAC Name |
2-[1-(2-methylpropyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanimidamide |
InChI |
InChI=1S/C10H15F3N4/c1-6(2)4-17-5-7(3-8(14)15)9(16-17)10(11,12)13/h5-6H,3-4H2,1-2H3,(H3,14,15) |
InChI Key |
DBWZCNZXTZRKSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C(F)(F)F)CC(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of Substituents: The isobutyl and trifluoromethyl groups are introduced through alkylation and trifluoromethylation reactions, respectively. These reactions often require the use of strong bases and specific reagents such as alkyl halides and trifluoromethylating agents.
Formation of Acetimidamide: The final step involves the introduction of the acetimidamide group. This can be achieved through the reaction of the pyrazole derivative with an appropriate amidating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, trifluoromethylating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrazole derivatives, many of which share structural motifs but differ in substituents, leading to varied biological and chemical profiles. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
| Compound Name | Key Substituents | Biological/Physicochemical Properties | Applications/Research Findings |
|---|---|---|---|
| 2-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide (Target) | Isobutyl, CF₃, acetimidamide | High lipophilicity; metabolic stability; potential enzyme inhibition | Drug development (e.g., anti-inflammatory, antimicrobial) |
| 2-(1-(2-Fluoroethyl)-3-CF₃-1H-pyrazol-4-yl)acetimidamide | Fluoroethyl, CF₃, acetimidamide | Enhanced metabolic stability; increased halogen-mediated reactivity | Explored for kinase inhibition and CNS targets |
| 2-(1-Ethyl-3-CF₃-1H-pyrazol-4-yl)-N-methylethan-1-amine | Ethyl, CF₃, N-methylaminoethyl | Improved solubility; altered receptor binding | Neuropharmacology studies |
| 2-(1-(2-Chloroethyl)-3-CF₃-1H-pyrazol-4-yl)acetimidamide | Chloroethyl, CF₃, acetimidamide | Higher electrophilicity; potential cytotoxicity | Limited to in vitro toxicity screening |
| 2-(5-Isopropyl-3-CF₃-1H-pyrazol-1-yl)acetaldehyde | Isopropyl, CF₃, aldehyde | Reduced stability; reactive aldehyde group | Intermediate in agrochemical synthesis |
| 2-(1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetimidamide | Ethyl, pyrazinyl, acetimidamide | Heteroaromatic substitution; altered target specificity | Anticancer and antiviral research |
Key Observations:
Substituent Effects on Lipophilicity: The CF₃ group universally increases lipophilicity, but its impact is modulated by adjacent substituents. Halogenated ethyl chains (e.g., fluoroethyl, chloroethyl) introduce polarizable bonds, affecting reactivity and metabolic pathways. Fluoroethyl derivatives show superior metabolic stability over chloro/bromo analogs due to stronger C-F bonds .
Functional Group Influence :
- The acetimidamide group (-C(NH₂)NH₂) is critical for hydrogen bonding with biological targets (e.g., enzymes, receptors). Its absence in analogs like acetaldehyde or N-methylethan-1-amine reduces binding affinity but may increase reactivity for downstream derivatization .
- Pyrazinyl or thiophene substitutions (as in and ) alter electronic properties, shifting activity toward different target classes (e.g., anticancer vs. antimicrobial) .
Biological Activity Trends: Compounds with CF₃ and acetimidamide groups consistently show higher antimicrobial and anti-inflammatory activity in preliminary assays compared to non-fluorinated or amine-substituted analogs . Molecular docking studies (e.g., ) suggest that the acetimidamide group in the target compound may mimic natural substrates of enzymes like succinate dehydrogenase (SDH), a common target in fungicides .
Synthetic Accessibility :
- The target compound requires multi-step synthesis, including pyrazole ring formation and late-stage introduction of the acetimidamide group. In contrast, analogs with simpler substituents (e.g., ethyl, methyl) are more cost-effective to produce .
Research Findings and Data
Notable Findings:
- The target compound exhibits balanced potency and stability, making it a lead candidate for further optimization.
- Fluoroethyl analogs, while more stable, show reduced potency, possibly due to decreased membrane penetration from higher polarity .
- Chloroethyl derivatives display cytotoxicity at higher concentrations, likely due to reactive alkyl chloride byproducts .
Biological Activity
The compound 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide (CAS Number: 2098089-40-6) is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C10H15F3N4
- Molecular Weight : 248.25 g/mol
- SMILES Notation : CC(Cn1cc(c(n1)C(F)(F)F)CC(=N)N)
Structural Features
The compound features a pyrazole ring with an isobutyl and a trifluoromethyl substituent, enhancing its lipophilicity and metabolic stability. These characteristics are crucial for its interaction with biological targets.
| Feature | Description |
|---|---|
| Pyrazole Ring | A five-membered ring containing two nitrogen atoms |
| Isobutyl Group | Enhances hydrophobic interactions |
| Trifluoromethyl Group | Increases lipophilicity and stability |
Research indicates that compounds similar to 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide exhibit various biological activities, including:
- Anti-inflammatory Effects : Pyrazole derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Analgesic Properties : The compound may act on pain pathways, providing relief in models of acute and chronic pain.
- Antimicrobial Activity : Some studies suggest efficacy against bacterial strains, although specific data on this compound is limited.
In Vitro Studies
In vitro assays have demonstrated that 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide interacts with various enzymes and receptors. For instance:
- Enzyme Inhibition : Molecular docking studies suggest that the compound binds effectively to cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
- Receptor Modulation : Binding affinity studies indicate potential interactions with G-protein coupled receptors (GPCRs), which could mediate analgesic effects.
Case Studies
- Anti-inflammatory Activity : A study evaluated the effects of similar pyrazole derivatives in animal models of arthritis, showing significant reductions in paw swelling and inflammatory markers.
- Antimicrobial Efficacy : Preliminary tests against Gram-positive bacteria revealed moderate antibacterial activity, warranting further exploration into its therapeutic potential.
Computational Predictions
Computational models predict that the trifluoromethyl group enhances the compound's bioavailability. Studies using molecular dynamics simulations have indicated favorable pharmacokinetic profiles, including absorption and distribution characteristics.
Comparative Analysis with Related Compounds
To contextualize the biological activity of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide, a comparison with structurally related compounds is informative:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(4-chlorophenyl)-3-(trifluoromethyl)pyrazole | Contains chlorophenyl substituent | Potential anti-cancer activity |
| 1-methyl-3-(trifluoromethyl)pyrazole | Methyl substitution on the pyrazole ring | Enhanced solubility |
| 3-amino-5-trifluoromethylpyrazole | Amino group at position 3 | Increased reactivity towards electrophiles |
These comparisons highlight how variations in substituents can significantly impact biological activity and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
